![molecular formula C11H13NO3 B13182168 N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
N-[(4-Formylphenyl)methyl]-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Formylphenyl)methyl]-2-methoxyacetamide is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Formylphenyl)methyl]-2-methoxyacetamide typically involves the reaction of 4-formylbenzyl chloride with 2-methoxyacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Formylphenyl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyacetamide moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Carboxyphenyl)methyl-2-methoxyacetamide.
Reduction: 4-(Hydroxymethylphenyl)methyl-2-methoxyacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-Formylphenyl)methyl]-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-Formylphenyl)methyl]-2-methoxyacetamide is largely dependent on its functional groups. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxyacetamide moiety may interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Formylphenyl)-4-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a methoxyacetamide moiety.
4-Formylphenyl-N-phenylcarbamate: Contains a carbamate group instead of a methoxyacetamide moiety.
Uniqueness
N-[(4-Formylphenyl)methyl]-2-methoxyacetamide is unique due to the combination of its formyl and methoxyacetamide groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-[(4-formylphenyl)methyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H13NO3/c1-15-8-11(14)12-6-9-2-4-10(7-13)5-3-9/h2-5,7H,6,8H2,1H3,(H,12,14) |
Clé InChI |
KLALUYAXGUPDEY-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)NCC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


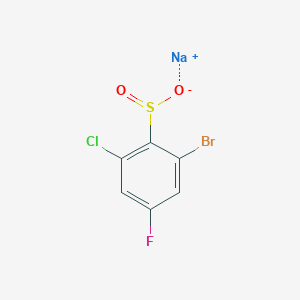
![3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde](/img/structure/B13182089.png)
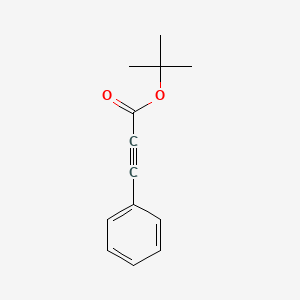


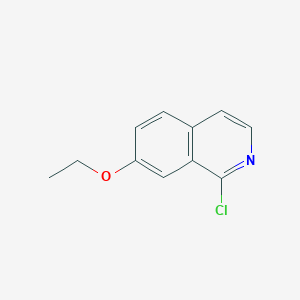
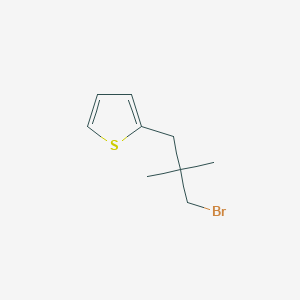
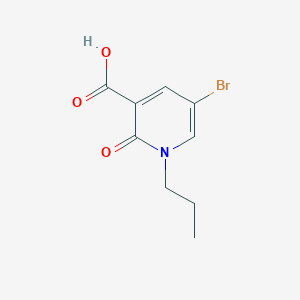
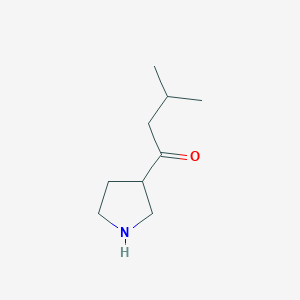
methanol](/img/structure/B13182145.png)
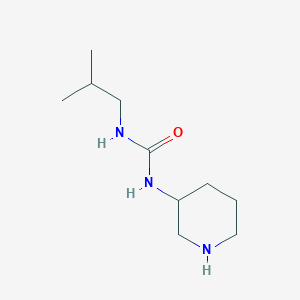
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)
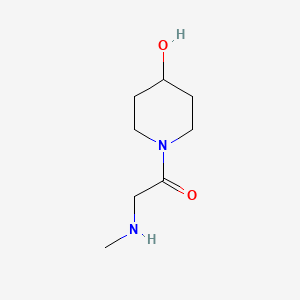
![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)
